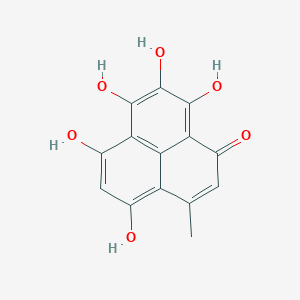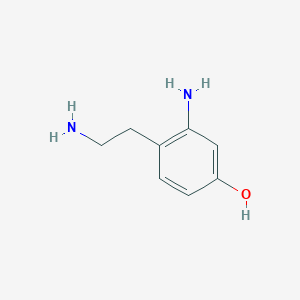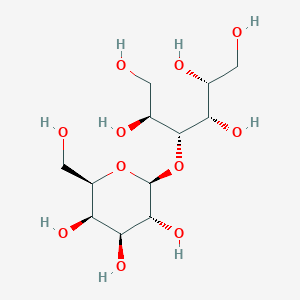
异噻菌胺
科学研究应用
Isotianil has several scientific research applications:
Agriculture: Used as a fungicide to control rice blast and bacterial leaf blight by inducing systemic acquired resistance in plants.
Biology: Studied for its ability to stimulate the natural defense mechanisms of plants.
Chemistry: Used as a model compound in the study of thiazole-based bactericides.
作用机制
Target of Action
Isotianil is primarily used as a fungicide, with its main targets being the pathogens causing diseases in plants, particularly rice blast . It works by stimulating the natural defense mechanism of the plants .
Biochemical Pathways
Isotianil has been shown to induce the expression of key genes PR1, PR3, and NPR1 of the salicylic acid (SA) pathway in plants . The SA pathway is a key part of plant defense against pathogens. By initiating this pathway, isotianil improves the plant’s resistance to diseases such as Fusarium wilt .
Result of Action
The primary result of Isotianil’s action is the enhanced resistance of plants to diseases. For example, it has been shown to significantly alleviate the symptoms of Fusarium wilt TR4, a major disease in banana plants . It also induces the accumulation of defense-related enzymes such as lipoxygenase or PAL in rice .
Action Environment
The efficacy and stability of Isotianil can be influenced by various environmental factors. It is known, though, that Isotianil can be used in a wide range of proper treatment periods without adversely affecting the plants .
生化分析
Biochemical Properties
Isotianil plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to stimulate the production of defense-related proteins in plants, thereby enhancing their resistance to pathogens . The compound interacts with enzymes involved in the biosynthesis of phytoalexins, which are antimicrobial substances produced by plants in response to pathogen attack. These interactions are essential for the activation of the plant’s immune response, making isotianil an effective agent in disease management.
Cellular Effects
Isotianil exerts significant effects on various types of cells and cellular processes. In plant cells, it enhances the expression of genes associated with defense mechanisms, leading to increased production of protective compounds . This compound influences cell signaling pathways by activating specific receptors that trigger a cascade of events resulting in the synthesis of defense-related proteins. Additionally, isotianil affects cellular metabolism by modulating the activity of enzymes involved in the production of secondary metabolites, which play a vital role in plant defense.
Molecular Mechanism
The molecular mechanism of isotianil involves its binding interactions with specific biomolecules. It binds to receptors on the surface of plant cells, initiating a signaling cascade that leads to the activation of defense-related genes . This binding interaction results in the inhibition of certain enzymes that are crucial for the growth and proliferation of pathogens. By inhibiting these enzymes, isotianil effectively prevents the spread of infections and enhances the plant’s resistance to diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isotianil have been observed to change over time. The compound exhibits stability under various conditions, maintaining its efficacy in stimulating plant defense mechanisms . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its effectiveness. Long-term studies have shown that isotianil continues to enhance plant resistance to pathogens, although its potency may decrease over extended periods.
Dosage Effects in Animal Models
The effects of isotianil vary with different dosages in animal models. At lower doses, the compound has been shown to stimulate the immune response without causing any adverse effects . At higher doses, isotianil can exhibit toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, where a specific dosage range is required to achieve optimal results without causing toxicity. These findings highlight the importance of determining the appropriate dosage for effective and safe use.
Metabolic Pathways
Isotianil is involved in several metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism . The compound is metabolized through a series of enzymatic reactions, leading to the formation of metabolites that contribute to its overall efficacy. These metabolic pathways influence the flux of metabolites within the plant, affecting the levels of defense-related compounds and enhancing the plant’s resistance to pathogens.
Transport and Distribution
Within cells and tissues, isotianil is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound to target sites where it exerts its effects. The localization and accumulation of isotianil within plant tissues are crucial for its activity, as it needs to reach specific cellular compartments to activate defense mechanisms effectively.
Subcellular Localization
The subcellular localization of isotianil plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the plant cells, where it interacts with target biomolecules . Targeting signals and post-translational modifications guide isotianil to these locations, ensuring its proper function in stimulating plant defense responses. The precise localization of isotianil within the cells is essential for its effectiveness in enhancing plant resistance to pathogens.
准备方法
Synthetic Routes and Reaction Conditions
Isotianil can be synthesized through several routes. One common method involves the reaction of N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide with thionyl chloride in N,N-dimethylformamide at 60°C . Another method starts from isatoic anhydride , which is treated with ammonia in the presence of N,N-dimethylformamide to give 2-aminobenzamide . This intermediate is then reacted with 3,4-dichloro-1,2-thiazole-5-carbonyl chloride to obtain N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide , which is subsequently treated with thionyl chloride to afford isotianil .
Industrial Production Methods
Industrial production of isotianil involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The process typically includes the hydrolysis of 3,4-dichloro-1,2-thiazole-5-carbonitrile to 3,4-dichloro-1,2-thiazole-5-carboxylic acid , followed by treatment with thionyl chloride to form 3,4-dichloro-1,2-thiazole-5-carbonyl chloride . This intermediate reacts with 2-aminobenzamide to produce N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide , which is then converted to isotianil .
化学反应分析
Types of Reactions
Isotianil undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the thiazole ring can be substituted by other nucleophiles.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acid derivatives.
Common Reagents and Conditions
Thionyl Chloride: Used in the conversion of carboxylic acids to acyl chlorides.
N,N-Dimethylformamide: A solvent used in various steps of the synthesis.
Sodium Hydroxide: Used in the hydrolysis of nitriles to carboxylic acids.
Major Products
N-(2-Carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide: An intermediate in the synthesis of isotianil.
3,4-Dichloro-1,2-thiazole-5-carboxylic acid: Formed by the hydrolysis of the nitrile group.
相似化合物的比较
Isotianil is unique among plant activators due to its long-lasting effect and low dosage requirement. Similar compounds include:
- Probenazole
- Acibenzolar-S-methyl
- Tiadinil
These compounds also induce systemic acquired resistance but may require higher dosages and have shorter-lasting effects compared to isotianil .
属性
IUPAC Name |
3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2N3OS/c12-8-9(18-16-10(8)13)11(17)15-7-4-2-1-3-6(7)5-14/h1-4H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPCAERCXQSYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C(=NS2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058025 | |
| Record name | Isotianil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224049-04-1 | |
| Record name | Isotianil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224049-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isotianil [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224049041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isotianil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichloro-N-(2-cyanophenyl)isothiazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOTIANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/482Y0NQC01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


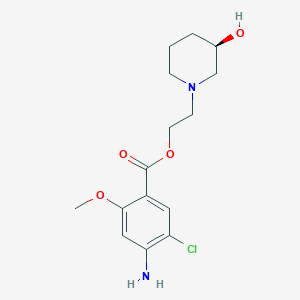
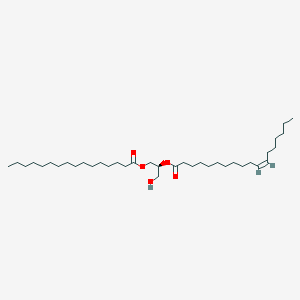
![N'-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylidene]methanimidamide](/img/structure/B1240899.png)
![N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]cyclopropanecarboxamide](/img/structure/B1240901.png)

![(3S,4R)-3-hydroxy-2,2-bis(methoxymethyl)-4-[(1-methyl-6-oxopyridazin-3-yl)amino]-3,4-dihydrochromene-6-carbonitrile](/img/structure/B1240904.png)
![(1S,2R)-N-methyl-1-[4-(2-phenylpropan-2-yl)phenoxy]-2,3-dihydro-1H-inden-2-amine;hydrochloride](/img/structure/B1240905.png)
![(2R,3R,5S,6S)-3-bromo-2-[(E)-3-bromopent-2-enyl]-5-chloro-6-[(Z)-pent-2-en-4-ynyl]oxane](/img/structure/B1240906.png)
![2-[(2S,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid](/img/structure/B1240907.png)

